

A Comparative Analysis of DFPM and Its Derivatives on Root Growth Inhibition

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Compound of Interest

Compound Name: DFPM

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The small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (**DFPM**) has been identified as a potent inhibitor of root growth in the model plant *Arabidopsis thaliana*. This inhibitory effect is not a general phytotoxic response but rather a specific, genetically determined process that activates a plant immune signaling pathway. This guide provides a comparative analysis of the effects of **DFPM** and its derivatives on root growth, supported by experimental data, to inform research and development in plant science and chemical biology.

Quantitative Data on Root Growth Inhibition

The inhibitory effects of **DFPM** and its various derivatives on primary and lateral root growth have been quantitatively assessed. The following table summarizes the key findings from studies on *Arabidopsis thaliana* Col-0 accession.

Compound	Concentration (μM)	Primary Root Length (% of Control)	Lateral Root Number (% of Control)	Lateral Root Frequency (% of Control)	Reference
DFPM	10	~40%	~50%	~60%	[1]
DFPM-5	10	~25%	~30%	~40%	[1] [2]
DFPM-17	10	~35%	Not Reported	Not Reported	[1]
DFPM-18	10	~50%	Not Reported	Not Reported	[2]
DFPM-24	10	~60%	Not Reported	Not Reported	

Note: The values presented are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.

Among the twenty-two tested derivatives, **DFPM-5** demonstrated the most potent inhibitory effect on primary root growth, even surpassing the parent compound **DFPM**.

Experimental Protocols

The following protocols are standard methods used to assess the effects of **DFPM** and its derivatives on Arabidopsis root growth.

Plant Material and Growth Conditions:

- Plant Species: Arabidopsis thaliana, typically the Columbia-0 (Col-0) accession, which is sensitive to **DFPM**.
- Sterilization: Seeds are surface-sterilized using a solution of 50% bleach and 0.01% Triton X-100 for 10 minutes, followed by five washes with sterile distilled water.
- Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.
- Stratification: Plates are stored at 4°C for 2-4 days in the dark to synchronize germination.

- Growth Conditions: Seedlings are grown vertically in a controlled environment chamber at 22-24°C under a 16-hour light/8-hour dark photoperiod.

Chemical Treatment:

- Compound Preparation: **DFPM** and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The final concentration of DMSO in the growth medium is typically kept at or below 0.1% to minimize solvent effects.
- Treatment Application: Seven-day-old seedlings with established primary roots are transferred to new MS plates containing the specified concentration of the test compound (e.g., 10 μ M) or a DMSO control. The position of the root tip at the time of transfer is marked.
- Incubation: Seedlings are grown for an additional 4-6 days on the treatment plates.

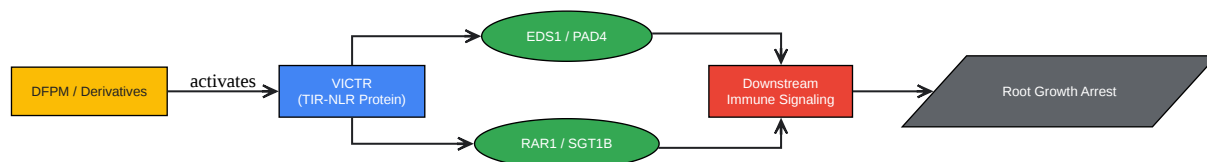
Root Growth Measurement:

- Primary Root Length: The length of the primary root is measured from the root-shoot junction to the root tip. The growth after transfer is determined by measuring from the initial mark to the new position of the root tip.
- Lateral Root Quantification: The number of emerged lateral roots is counted along the primary root. Lateral root frequency can be calculated by dividing the number of lateral roots by the length of the primary root.
- Data Analysis: Root measurements are typically performed using image analysis software like ImageJ. Statistical significance is determined using appropriate tests, such as a one-way ANOVA with a Tukey's post-test.

Signaling Pathway of DFPM-Induced Root Growth Arrest

DFPM and its active derivatives do not act as general growth inhibitors. Instead, they trigger a specific signaling cascade that mimics an effector-triggered immune (ETI) response in certain Arabidopsis accessions. This response is mediated by the Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat (TIR-NLR) protein VICTR (VARIATION IN COMPOUND TRIGGERED ROOT growth response).

The activation of VICTR by **DFPM** initiates a downstream signaling pathway that is dependent on several key components of plant immunity: EDS1, PAD4, RAR1, and SGT1B. This signaling ultimately leads to the observed arrest of root growth. The accession-specific nature of this response is due to natural variations in the VICTR gene. For instance, the Col-0 accession possesses a VICTR allele that confers sensitivity to **DFPM**, while other accessions like Landsberg erecta (Ler) do not.

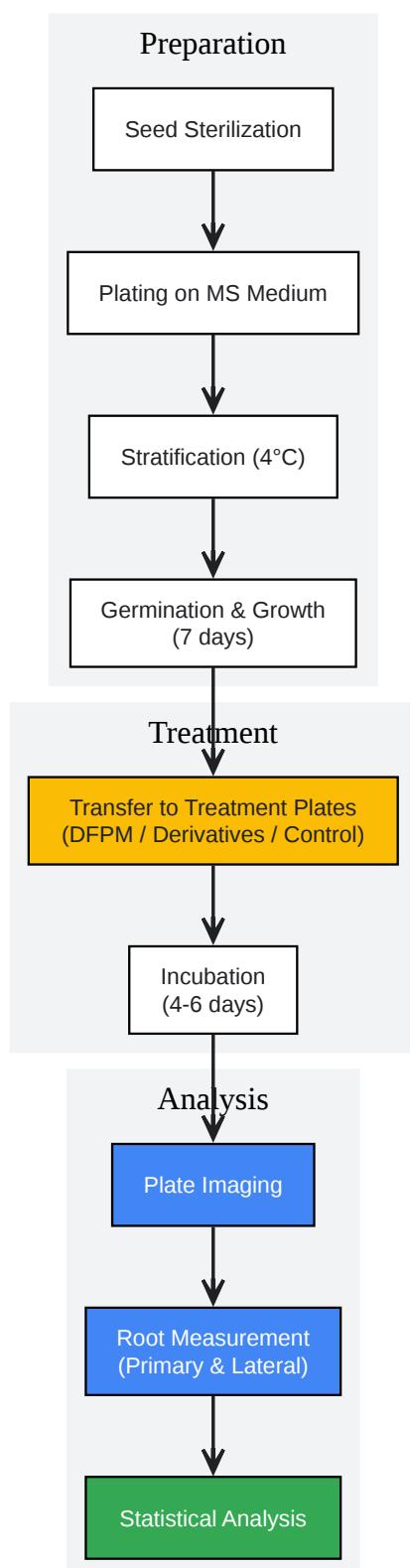


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Caption: **DFPM**-induced root growth arrest signaling pathway.

Experimental Workflow

The process of evaluating the effects of **DFPM** and its derivatives on root growth follows a systematic workflow, from seed preparation to data analysis.



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Caption: Experimental workflow for assessing root growth inhibition.

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